4-amino-4H-1,2,4-triazole-3,5-dithiol

Übersicht

Beschreibung

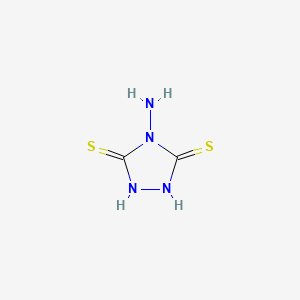

4-amino-4H-1,2,4-triazole-3,5-dithiol is a heterocyclic compound with the molecular formula C2H4N4S2. It is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms and two sulfur atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-4H-1,2,4-triazole-3,5-dithiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the triazole ring . The reaction conditions often include refluxing in ethanol or methanol and the use of catalysts such as hydrochloric acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-amino-4H-1,2,4-triazole-3,5-dithiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can lead to the formation of thiols or amines.

Substitution: Nucleophilic substitution reactions can occur at the amino or thiol groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions vary but often involve solvents like ethanol, methanol, or dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to reflux .

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted triazole derivatives .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that 4-amino-4H-1,2,4-triazole derivatives exhibit notable antimicrobial properties. A study investigated the antimicrobial and antifungal activities of various 1,2,4-triazole derivatives, including those based on 4-amino-4H-1,2,4-triazole-3,5-dithiol. The results indicated that these compounds showed significant inhibition against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

The anticancer potential of 4-amino-4H-1,2,4-triazole derivatives has been explored in several studies. For instance, derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A notable case involved the synthesis of compounds that demonstrated cytotoxic effects against various cancer cell lines .

Antiviral Activity

Some derivatives of 4-amino-4H-1,2,4-triazole have shown promise as antiviral agents. Their mechanism often involves interference with viral replication processes. Studies indicate that these compounds can inhibit the growth of viruses such as influenza and HIV .

Fungicides

Due to their antifungal properties, derivatives of 4-amino-4H-1,2,4-triazole are being investigated as potential fungicides in agriculture. Their effectiveness against fungal pathogens affecting crops has been documented in various field studies .

Plant Growth Regulators

Some research suggests that certain triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns by modulating hormonal activity within plants .

Synthesis and Characterization

The synthesis of this compound typically involves several chemical reactions including cyclization and thiolation processes. The following table summarizes key synthetic routes:

| Synthetic Route | Starting Materials | Yield (%) | Characterization Techniques |

|---|---|---|---|

| Cyclization | Hydrazine derivatives + carbon disulfide | 85% | NMR, IR Spectroscopy |

| Thiolation | 5-substituted triazoles + thiol reagents | 75% | Mass Spectrometry |

| Substitution | 4-amino derivatives + halogenated compounds | 70% | X-ray Crystallography |

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted at the Zaporizhzhia State Medical University assessed the antimicrobial efficacy of synthesized triazole derivatives including those based on this compound. The results highlighted that certain derivatives exhibited superior activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity

Another investigation focused on synthesizing novel triazole derivatives with anticancer properties. The study revealed that specific modifications to the triazole ring significantly enhanced cytotoxicity against breast cancer cell lines .

Wirkmechanismus

The mechanism of action of 4-amino-4H-1,2,4-triazole-3,5-dithiol involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic processes . The compound’s thiol groups can also interact with metal ions, forming stable complexes that can modulate biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-amino-4H-1,2,4-triazole-3,5-dithiol include:

- 4-amino-4H-1,2,4-triazole-3-thiol

- 4-amino-4H-1,2,4-triazole-3,5-diol

- 4,5-diamino-4H-1,2,4-triazole-3-thiol

Uniqueness

What sets this compound apart from similar compounds is its dual thiol groups, which confer unique chemical reactivity and potential for forming disulfide bonds. This makes it particularly valuable in applications requiring strong binding to metal ions or oxidative stability .

Biologische Aktivität

4-Amino-4H-1,2,4-triazole-3,5-dithiol (CAS Number: 3652-33-3) is a heterocyclic compound characterized by a triazole ring containing both amino and thiol functional groups. Its molecular formula is C₂H₄N₄S₂. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The structure of this compound includes:

- Amino Group : Enhances solubility and reactivity.

- Thiol Groups : Contribute to its biological activity through redox reactions and metal chelation.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Kinase Inhibition : Similar compounds have shown potential as kinase inhibitors, which can interfere with cell growth and proliferation pathways.

- Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens.

Antimicrobial Activity

Research indicates that this compound demonstrates notable antimicrobial effects. It has been tested against several bacterial strains with promising results:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 20 | 8 µg/mL |

These findings suggest its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Activity

Studies have explored the anticancer properties of derivatives of this compound. For instance, the compound has shown effectiveness in inhibiting cancer cell proliferation through various pathways:

| Compound Derivative | Cancer Type | IC50 (µM) |

|---|---|---|

| Mono derivative | MCF-7 (breast) | 10 ± 0.5 |

| Bis-hybrid derivative | A549 (lung) | 5 ± 0.3 |

The bis-hybrid derivatives exhibited significantly enhanced cytotoxicity compared to their mono counterparts due to improved interactions with cellular targets .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized derivatives of this compound against clinical isolates. The results indicated that certain derivatives had enhanced activity against multi-drug resistant strains .

- Anticancer Screening : In another investigation, a library of compounds derived from this triazole was screened for anticancer activity against various cell lines. The results demonstrated that modifications in the thiol group significantly affected the potency against specific cancer types .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions using hydrazine derivatives and carbon disulfide under basic conditions. Various synthetic routes allow for the production of diverse derivatives with potentially enhanced biological properties:

| Synthesis Method | Yield (%) |

|---|---|

| Cyclization with hydrazine and CS₂ | 70–85 |

| Reaction with isothiocyanates | 80–90 |

These methods facilitate the exploration of structure-activity relationships that can optimize efficacy and selectivity for biological targets .

Eigenschaften

IUPAC Name |

4-amino-1,2,4-triazolidine-3,5-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4S2/c3-6-1(7)4-5-2(6)8/h3H2,(H,4,7)(H,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFLTWZOFWVXIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=S)NNC(=S)N1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00402282 | |

| Record name | 4-amino-4H-1,2,4-triazole-3,5-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3652-33-3 | |

| Record name | 4-Amino-3,5-dimercapto-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3652-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-4H-1,2,4-triazole-3,5-dithiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00402282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-amino-4H-1,2,4-triazole-3,5-dithiol?

A1: this compound possesses the molecular formula C2H3N5S2 and a molecular weight of 149.21 g/mol. While the provided abstracts don't delve into detailed spectroscopic data, they highlight the use of techniques like IR, 1H NMR, 13C NMR, and mass spectrometry for characterizing the compound and its derivatives [, , , , , ].

Q2: How is this compound utilized in synthetic organic chemistry?

A2: The compound serves as a valuable building block in synthesizing diverse heterocyclic systems. It readily reacts with various electrophiles, such as phenacyl bromides, hydrazonoyl halides, and halogenated quinones, primarily through its nucleophilic thiol groups. For instance, it is used to synthesize triazolothiadiazine derivatives [], 1,2,3,4,5a,7,8,8b-octaaza-acenaphthylenes [], and various fused triazole-thiadiazole systems [, ].

Q3: What are the potential applications of this compound in material science?

A3: Research suggests that this compound holds promise as a cathode material for lithium-ion rechargeable batteries []. Its electrochemical properties, particularly the reversible redox reactions involving its thiol groups leading to disulfide bond formation and cleavage, make it a suitable candidate. Moreover, its charge-transfer kinetics are comparable to or even exceed those of other organosulfur compounds being investigated for similar applications.

Q4: How does the structure of this compound relate to its reactivity and potential biological activity?

A4: The presence of the amino group at the 4-position of the triazole ring, alongside the two thiol groups, contributes significantly to the compound's reactivity and potential biological activity. The thiol groups readily participate in nucleophilic substitution reactions, enabling the formation of diverse derivatives as seen in the synthesis of triazolothiadiazines [, ]. The amino group introduces a site for further modifications, potentially influencing the compound's physicochemical properties and biological interactions. Furthermore, the presence of multiple nitrogen and sulfur atoms within the heterocyclic ring suggests the possibility of interactions with biological targets through hydrogen bonding and metal chelation.

Q5: What are the reported biological activities of derivatives derived from this compound?

A5: Studies have demonstrated that certain triazolothiadiazine derivatives, synthesized from this compound, exhibit promising in vitro anticancer activity []. These compounds displayed activity against various cancer cell lines, including renal cancer and leukemia cell lines. While the exact mechanism of action remains to be elucidated, these findings highlight the potential of this compound as a scaffold for developing novel anticancer agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.